molecular formula C14H20N2O4 B2722909 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid CAS No. 1251017-62-5

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid

Cat. No.: B2722909
CAS No.: 1251017-62-5
M. Wt: 280.324
InChI Key: VPSLWYNQRHKRMF-UHFFFAOYSA-N
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Description

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is a heterocyclic compound containing nitrogen atoms. It is an important intermediate in pharmaceutical chemistry and organic synthesis, with applications in various fields including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves several steps:

    Dissolution and Reaction: A compound is dissolved in acetonitrile and reacted with another compound at room temperature in the presence of potassium carbonate to form an intermediate.

    Reductive Amination and Ring Closure: The intermediate is then reacted with benzylamine and sodium borohydride in ethanol to undergo reductive amination and ring closure, forming another intermediate.

    Hydrogenation: Palladium on carbon is added to the ethanol solution of the intermediate, and hydrogen is introduced to remove the benzyl protecting group.

    Reaction with BOC: The resulting compound is reacted with BOC in methanol.

    Hydrolysis: Finally, sodium hydroxide is added to the compound in a mixed solvent of methanol and water to hydrolyze it, yielding the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid is unique due to its specific structure and the presence of both pyrrole and diazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-15-6-4-5-11(15)9-16/h4-6,10H,7-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLWYNQRHKRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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